![molecular formula C14H10F2N4 B5595125 2-(4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole](/img/structure/B5595125.png)
2-(4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
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Description
The compound “2-(4-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole” is likely to be an organic compound containing a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The compound also contains two phenyl rings, each substituted with a fluorine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a central tetrazole ring, with a 4-fluorobenzyl group at the 2-position and a 4-fluorophenyl group at the 5-position . The presence of the fluorine atoms is likely to influence the electronic properties of the molecule, and the benzyl and phenyl rings could participate in pi stacking interactions .Chemical Reactions Analysis
The tetrazole ring is known to participate in various chemical reactions, including cycloaddition reactions . The fluorine atoms on the benzyl and phenyl rings could potentially be replaced by other groups through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4/c15-12-5-1-10(2-6-12)9-20-18-14(17-19-20)11-3-7-13(16)8-4-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWYNSKLBHBNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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